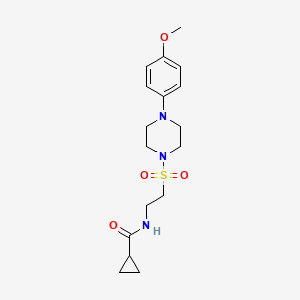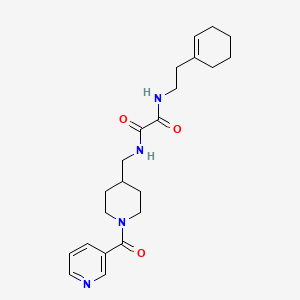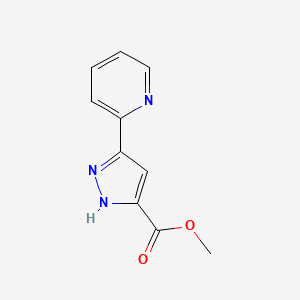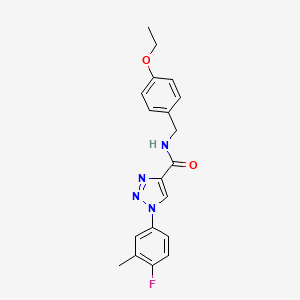
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond and interact with biological targets . The methoxyphenyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, improving its ability to cross biological membranes .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also has a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom . The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles at the nitrogen atoms . The reactivity of this specific compound would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase the polarity of the compound, affecting its solubility in different solvents . The pKa of the compound would depend on the basicity of the nitrogen atoms in the piperazine ring .Scientific Research Applications
PET Tracers for Serotonin 5-HT(1A) Receptors
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide and its derivatives have been explored as potential PET tracers for imaging serotonin 5-HT(1A) receptors, which play a critical role in neuropsychiatric disorders. A study highlighted the synthesis and evaluation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. These compounds, particularly the cyclohexanecarboxamide derivative, demonstrated reversible, selective, and high affinity as 5-HT1A receptor antagonists. This derivative exhibited high brain uptake, slow brain clearance, and stability against defluorination, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Activities
Derivatives of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial activities. One study synthesized novel 1,2,4-triazole derivatives from reactions involving various ester ethoxycarbonylhydrazones with primary amines. These compounds, upon screening, showed good to moderate activities against test microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Lewis Basic Catalyst for Hydrosilylation
L-Piperazine-2-carboxylic acid-derived N-formamides, which share a structural motif with N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. These catalysts showed high isolated yields (up to 99%) and enantioselectivities (up to 97%) for a broad range of substrates, indicating their utility in synthetic chemistry for achieving enantioselective transformations (Wang et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. On the other hand, α1-ARs are G-protein-coupled receptors that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels . As for its interaction with α1-ARs, it acts as a ligand , showing affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic system and potentially improving cognitive function . The interaction with α1-ARs could affect various pathways related to the contraction of smooth muscles, potentially influencing conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
Pharmacokinetics
This suggests that it is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its therapeutic effects .
Result of Action
The compound’s action as an AChE inhibitor can lead to improvements in short-term memory and anxiety levels, as observed in animal studies . It also appears to have neuroprotective effects, attenuating the neurotoxic effects of aluminium chloride . Its interaction with α1-ARs could potentially influence a range of conditions, from cardiac and prostate disorders to neurological conditions .
Safety and Hazards
Future Directions
Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve in vitro and in vivo studies to determine the compound’s effects on various biological targets . Additionally, further synthetic work could be done to optimize the compound’s properties for potential therapeutic use .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-6-4-15(5-7-16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZVOJKXHPIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2776004.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2776005.png)
![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)


